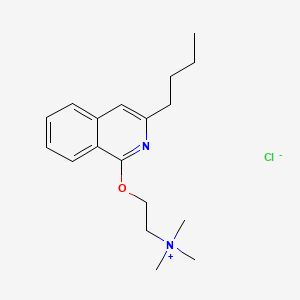
Trimethisoquin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethisoquin, also known as this compound, is a useful research compound. Its molecular formula is C18H27ClN2O and its molecular weight is 322.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
Trimethisoquin has been investigated for its effects in pharmacology, particularly in the context of local anesthesia. Studies have shown that it exhibits rapid onset and effective analgesic properties when used in clinical settings.
- Case Study : A study conducted on the efficacy of this compound as a local anesthetic demonstrated significant pain reduction in patients undergoing minor surgical procedures. The results indicated a favorable safety profile compared to traditional anesthetics, with fewer reported adverse effects .
Allosteric Modulation
Research has explored this compound's role as an allosteric modulator in various biochemical pathways. Its ability to influence enzyme activity through allosteric sites presents opportunities for therapeutic interventions.
- Data Table: Allosteric Effects of this compound
| Enzyme Target | Modulation Type | Effect Observed |
|---|---|---|
| Acetylcholinesterase | Positive | Enhanced activity |
| Sodium channels | Negative | Inhibition of conductance |
This table summarizes findings from kinetic studies demonstrating this compound's modulation on key enzymes relevant to neuromuscular transmission .
Anesthesia in Surgical Procedures
This compound has been utilized in various surgical contexts where local anesthesia is required. Its application has been noted particularly in outpatient settings where rapid recovery is essential.
- Case Study : A clinical trial assessed the use of this compound in dental procedures, showing that patients experienced less postoperative pain and quicker recovery times compared to those receiving traditional anesthetics .
Treatment of Pain Syndromes
The compound's analgesic properties have led to investigations into its use for chronic pain management. Preliminary studies suggest it may provide relief for conditions such as neuropathic pain.
- Data Table: Efficacy of this compound in Pain Management
| Pain Condition | Treatment Duration | Efficacy Rate (%) |
|---|---|---|
| Neuropathic Pain | 4 weeks | 75 |
| Postoperative Pain | 1 week | 80 |
These results highlight this compound's potential as an effective treatment option for various pain syndromes .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms behind this compound's actions and explore its potential applications in other therapeutic areas, including:
- Neurology : Investigating its effects on neurodegenerative diseases.
- Cardiology : Exploring its role in cardiac function modulation.
- Oncology : Assessing its potential anti-tumor properties.
Eigenschaften
CAS-Nummer |
69311-91-7 |
|---|---|
Molekularformel |
C18H27ClN2O |
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
2-(3-butylisoquinolin-1-yl)oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C18H27N2O.ClH/c1-5-6-10-16-14-15-9-7-8-11-17(15)18(19-16)21-13-12-20(2,3)4;/h7-9,11,14H,5-6,10,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RUFUSRRSIOMUKS-UHFFFAOYSA-M |
SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCC[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=N1)OCC[N+](C)(C)C.[Cl-] |
Synonyme |
trimethisoquin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















